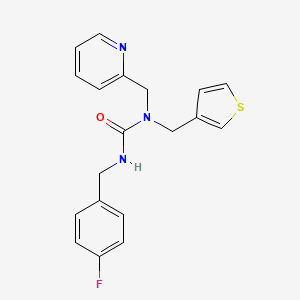

3-(4-Fluorobenzyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Description

3-(4-Fluorobenzyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is an organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorobenzyl group, a pyridin-2-ylmethyl group, and a thiophen-3-ylmethyl group, all attached to a central urea moiety.

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3OS/c20-17-6-4-15(5-7-17)11-22-19(24)23(12-16-8-10-25-14-16)13-18-3-1-2-9-21-18/h1-10,14H,11-13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVXAHLRPRIZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also emphasizes the optimization of reaction conditions to minimize by-products and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions typically occur under anhydrous conditions. Substitution reactions may require the presence of a base to facilitate the nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

3-(4-Fluorobenzyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.

Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-(4-Fluorobenzyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Chlorobenzyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

- 3-(4-Methylbenzyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

- 3-(4-Bromobenzyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Uniqueness

Compared to similar compounds, 3-(4-Fluorobenzyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

Biological Activity

3-(4-Fluorobenzyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a urea moiety with various substituents, including a fluorobenzyl group, a pyridinylmethyl group, and a thiophenylmethyl group. This structural diversity contributes to its biological activity, particularly in interactions with biological targets.

Biological Activity Overview

Research indicates that urea derivatives exhibit a wide range of biological activities, including:

- Anticancer : Urea compounds have shown significant anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial : Many urea derivatives demonstrate antibacterial and antifungal activities.

- Anti-inflammatory : Certain compounds in this class exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Urea derivatives often act as enzyme inhibitors. For instance, they may inhibit specific kinases or proteases involved in cancer cell proliferation.

- Receptor Modulation : The compound may interact with various receptors (e.g., muscarinic receptors), influencing neurotransmitter activity and cellular signaling pathways .

- DNA Interaction : Some urea compounds can intercalate into DNA, disrupting replication and transcription processes.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. The following table summarizes its efficacy compared to standard treatments:

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 (Breast) | 15.5 | Doxorubicin | 12.0 |

| A549 (Lung) | 18.7 | Cisplatin | 10.5 |

| HCT116 (Colon) | 20.3 | 5-FU | 14.2 |

These results indicate that the compound has comparable or superior activity against certain cancer types compared to established chemotherapeutics.

Antimicrobial Activity

The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table outlines its effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could be developed as an antimicrobial agent.

Case Studies

Recent studies have highlighted the potential of this compound in treating metabolic disorders, including obesity and diabetes. A notable study indicated that the compound improved insulin sensitivity in diabetic mouse models, suggesting a role in glucose metabolism regulation .

Q & A

Q. Q: What are the standard synthetic routes for preparing 3-(4-fluorobenzyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, and how are reaction conditions optimized?

A: The compound is synthesized via a multi-step urea-forming reaction. A common approach involves reacting substituted isocyanates with amines in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl by-products . Optimization includes varying molar ratios, solvent polarity, and temperature to maximize yield. Characterization employs FTIR (to confirm urea C=O and N-H stretches), NMR (to verify substitution patterns), and mass spectrometry .

Advanced Synthesis: Flow Chemistry and DoE

Q. Q: How can flow chemistry and Design of Experiments (DoE) improve the scalability and reproducibility of this compound’s synthesis?

A: Flow chemistry enables precise control over reaction parameters (residence time, temperature), reducing side reactions and improving reproducibility. DoE methodologies, such as factorial designs, systematically evaluate variables (e.g., reagent concentration, flow rate) to identify optimal conditions. For example, a central composite design could minimize the number of experiments required to model yield responses .

Structural Elucidation Challenges

Q. Q: What crystallographic or spectroscopic techniques resolve ambiguities in the compound’s stereochemistry or substitution patterns?

A: Single-crystal X-ray diffraction is definitive for stereochemical assignments, as demonstrated in structurally analogous urea derivatives . For dynamic analysis, NOESY NMR can probe spatial proximity of substituents (e.g., fluorobenzyl vs. thiophenymethyl groups), while DFT calculations predict stable conformers for comparison with experimental data .

Data Contradictions in Reaction Pathways

Q. Q: How should researchers address contradictions in reported reaction pathways, such as unexpected by-products or divergent yields?

A: Contradictions often arise from competing reaction mechanisms (e.g., nucleophilic substitution vs. elimination). Analytical techniques like HPLC-MS or GC-MS identify by-products, while kinetic studies (e.g., time-resolved NMR) clarify dominant pathways. For example, trace water in solvents may hydrolyze intermediates, necessitating strict anhydrous conditions .

Computational Modeling for Activity Prediction

Q. Q: Which computational methods predict the biological or material science applications of this urea derivative?

A: Molecular docking (e.g., AutoDock Vina) screens for binding affinity to target proteins (e.g., kinases or GPCRs). QSAR models correlate structural features (e.g., fluorine electronegativity, thiophene π-stacking) with activity. MD simulations assess stability in biological membranes or polymer matrices .

Stability and Degradation Profiling

Q. Q: What protocols assess the compound’s stability under varying pH, temperature, or UV exposure?

A: Accelerated stability studies use forced degradation (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Photostability tests employ UV chambers (ICH Q1B guidelines). Degradation products are quantified to establish shelf-life and storage recommendations .

Comparative Analysis with Analogues

Q. Q: How do structural modifications (e.g., replacing fluorobenzyl with chlorobenzyl) alter physicochemical properties?

A: Substituent effects are evaluated via logP measurements (HPLC retention times) for lipophilicity, DSC for thermal stability, and solubility assays in biorelevant media (FaSSIF/FeSSIF). For example, fluorobenzyl groups enhance metabolic stability compared to chlorobenzyl .

Green Chemistry Approaches

Q. Q: Can solvent-free or catalytic methods reduce the environmental impact of synthesizing this compound?

A: Mechanochemical synthesis (ball milling) avoids solvents, while biocatalysts (e.g., lipases) enable selective urea bond formation under mild conditions. Microwave-assisted reactions reduce energy consumption and reaction times by 50–70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.